5-Amino-1-(2-methoxyethyl)-1H-imidazole-4-carbonitrile
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Overview
Description
5-Amino-1-(2-methoxyethyl)-1H-imidazole-4-carbonitrile is a heterocyclic compound that features an imidazole ring substituted with an amino group, a methoxyethyl group, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(2-methoxyethyl)-1H-imidazole-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methoxyethylamine with a suitable nitrile precursor in the presence of a base, followed by cyclization to form the imidazole ring . The reaction conditions often include moderate temperatures and the use of solvents such as acetonitrile or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-(2-methoxyethyl)-1H-imidazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Primary amines.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
5-Amino-1-(2-methoxyethyl)-1H-imidazole-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.
Mechanism of Action
The mechanism of action of 5-Amino-1-(2-methoxyethyl)-1H-imidazole-4-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can modulate receptor functions by interacting with receptor binding sites, leading to altered cellular responses .
Comparison with Similar Compounds
Similar Compounds
5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile: Similar structure but with a phenyl group instead of a methoxyethyl group.
1,2,4-Triazolo[1,5-a]pyrimidines: Contains a triazole ring fused with a pyrimidine ring, exhibiting similar biological activities.
Uniqueness
5-Amino-1-(2-methoxyethyl)-1H-imidazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxyethyl group enhances its solubility and potential interactions with biological targets, making it a valuable compound for further research and development .
Properties
CAS No. |
87460-55-7 |
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Molecular Formula |
C7H10N4O |
Molecular Weight |
166.18 g/mol |
IUPAC Name |
5-amino-1-(2-methoxyethyl)imidazole-4-carbonitrile |
InChI |
InChI=1S/C7H10N4O/c1-12-3-2-11-5-10-6(4-8)7(11)9/h5H,2-3,9H2,1H3 |
InChI Key |
SLDHGKQMEVBUHN-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=NC(=C1N)C#N |
Origin of Product |
United States |
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